molecular formula C17H16N4O3S B2630539 (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2035019-06-6

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2630539
CAS No.: 2035019-06-6
M. Wt: 356.4
InChI Key: QNSLYJURMWOVGT-ONEGZZNKSA-N
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Description

Evolution of Thieno[3,2-d]triazin-4(3H)-one Research

The exploration of thieno[3,2-d]triazin-4(3H)-one derivatives traces back to early 21st-century efforts to optimize heterocyclic scaffolds for enhanced bioactivity. Initial studies focused on simpler triazine analogs, but the integration of thiophene rings—as seen in compounds like 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one—marked a pivotal shift toward improved metabolic stability and target affinity. By 2012, tricyclic benzothieno-triazine derivatives demonstrated anti-hyperlipidemic efficacy in preclinical models, validating the therapeutic potential of this structural class. Subsequent innovations, such as sulfonamide-functionalized variants (e.g., 3-(1-((1,2-dimethylimidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one), expanded their applicability to kinase inhibition and anticancer research.

Significance in Heterocyclic Chemistry

Thieno-triazine systems occupy a unique niche due to their electronic delocalization and hydrogen-bonding capabilities. The fused thiophene-triazine core enables π-π stacking interactions critical for protein binding, while the lactam oxygen at position 4 enhances solubility—a dual advantage exemplified in derivatives like CP-6 (3-(2-chlorophenyl)-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]triazin-4-one). Piperidine substitutions, particularly at the N1 position, introduce conformational rigidity that optimizes pharmacophore orientation, as observed in compounds bearing pyridin-4-ylmethyl groups. Furan-acryloyl side chains further modulate electron distribution, potentially influencing redox-dependent mechanisms.

Positioning Within Contemporary Medicinal Chemistry

Modern drug discovery prioritizes molecules with polypharmacological potential, a criterion met by thieno-triazine derivatives. The anthracenyl-substituted analog 10e from recent studies exhibited broad-spectrum cytotoxicity against MCF-7, HCT-116, and PC-3 cell lines through dual EGFR/PI3K inhibition. Such findings align with the structural features of (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one, where the acryloyl group may enable Michael addition-mediated covalent binding to cysteine residues in target proteins.

Research Objectives and Scope

This analysis aims to:

  • Decipher the synthetic pathways enabling access to (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno-triazin-4-ones
  • Characterize structural determinants of bioactivity through comparative molecular modeling
  • Evaluate potential therapeutic applications grounded in mechanistic studies of analogous compounds

Table 1: Structural Comparison of Representative Thieno-Triazine Derivatives

Compound Core Structure Key Substituents Bioactivity Profile
CP-6 Benzothieno-triazinone 2-Chlorophenyl Anti-hyperlipidemic
EVT-2773614 Thieno-triazinone 1,2-Dimethylimidazol-4-ylsulfonyl Kinase inhibition
Target Compound Thieno-triazinone (E)-3-(Furan-2-yl)acryloylpiperidinyl Hypothesized anticancer

Properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15(4-3-13-2-1-10-24-13)20-8-5-12(6-9-20)21-17(23)16-14(18-19-21)7-11-25-16/h1-4,7,10-12H,5-6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSLYJURMWOVGT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanism of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of approximately 350.4 g/mol. The structure features multiple functional groups, including a furan moiety, a piperidine ring, and a thieno[3,2-d][1,2,3]triazin framework. These components are believed to contribute to its pharmacological properties.

While specific mechanisms for this compound are not fully elucidated, similar compounds in its class often exhibit biological activity through interactions with various enzymes and receptors. The thieno[3,2-d][1,2,3]triazin moiety is known for its potential in targeting kinases and receptors involved in cancer pathways , suggesting that this compound may have anticancer properties.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

Preliminary studies have shown that derivatives of compounds containing the thieno-triazine structure exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • A549 Lung Cancer Cells : Compounds with similar structural features have demonstrated IC50 values as low as 14.03 µM against A549 cells .

Antimicrobial Properties

The presence of the furan ring suggests potential antimicrobial activity. Compounds incorporating furan derivatives have been reported to show effectiveness against a range of bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study Compound Activity IC50 Value (µM) Cell Line/Target
Study 1Similar Compound AAntiproliferative14.03A549
Study 2Similar Compound BAntimicrobialNot specifiedVarious Bacteria
Study 3Similar Compound CKinase InhibitionNot specifiedVarious Kinases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s structural uniqueness lies in its thienotriazinone core, distinguishing it from related heterocycles such as:

  • Coumarin-chalcone hybrids (e.g., LM-022: (E)-3-(3-(furan-2-yl)acryloyl)-4-hydroxy-2H-chromen-2-one): These feature a coumarin backbone instead of thienotriazinone, with a hydroxy group at position 3.
  • Quinazolinone derivatives (e.g., compound 6a: (E)-2-(3-(furan-2-yl)acryloyl)quinazolin-4(3H)-one): The quinazolinone core lacks the sulfur atom present in thienotriazinone, which may diminish interactions with cysteine-rich enzymes or metal ions .

Functional Group Variations

  • Piperidine substituents : The piperidine moiety in the target compound is acylated with a furan acryloyl group, similar to GPR55 antagonists like ML191. However, ML191 incorporates a cyclopropane-carbonyl group, which enhances conformational restriction compared to the acryloyl chain .
  • Furan vs.

Pharmacological Implications (Inferred from Analogues)

Compound Class Core Structure Key Substituents Reported Activity Evidence Source
Thienotriazinone derivative Thieno[3,2-d]triazinone Piperidinyl-(E)-furan acryloyl Hypothesized kinase inhibition*
Coumarin-chalcone (LM-022) Coumarin (E)-Furan acryloyl, 4-hydroxy Antioxidant, antimicrobial
Quinazolinone (6a) Quinazolinone (E)-Furan acryloyl Anti-MRSA activity (MIC: 8 µg/mL)
GPR55 antagonist (ML191) Oxadiazolone Cyclopropane-carbonyl-piperidine Allosteric modulation of GPR55

*Note: Specific activity data for the target compound are unavailable in the provided evidence; hypotheses are based on structural parallels.

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